N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)cyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)cyclopropanecarboxamide, also known as CRF1 antagonist, is a chemical compound that has been extensively studied for its potential use in the treatment of various disorders.
Aplicaciones Científicas De Investigación
Repellent Efficacy
One area of study involves the investigation of repellent compounds containing piperidine derivatives against common insect vectors. For example, a study evaluated the repellent efficacy of a piperidine repellent against Aedes communis (mosquitoes) and Simulium venustum (black flies). The study found that the piperidine-based repellent provided over 95% protection against these vectors, highlighting its potential as an effective insect repellent (Debboun, Strickman, Solberg, Wilkerson, McPherson, Golenda, Keep, Wirtz, Burge, Klein, 2000).
Diagnostic Imaging
Another application is in the field of diagnostic imaging, specifically in positron emission tomography (PET) studies. Research on compounds structurally related to N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)cyclopropanecarboxamide, such as WAY-100635, has been conducted to study their use as radioligands for imaging 5-HT1A receptors in the human brain. These studies are essential for understanding the role of 5-HT1A receptors in psychiatric and neurological disorders (Osman, Lundkvist, Pike, Halldin, McCarron, Swahn, Ginovart, Luthra, Bench, Grasby, Wikström, Barf, Cliffe, Fletcher, Farde, 1996).
Metabolism and Toxicology
Research has also focused on the metabolism and potential toxicological aspects of piperidine derivatives. A study on the endogenous formation of N-nitrosamines from piperazine (a compound structurally related to piperidines) highlighted the importance of understanding the metabolic pathways and potential risks associated with these compounds (Tricker, Kumar, Siddiqi, Khuroo, Preussmann, 1991).
Pharmaceutical Development
In pharmaceutical development, compounds with the piperidine moiety have been explored for their therapeutic potential. For instance, the disposition and metabolism of SB-649868, an orexin receptor antagonist for treating insomnia, were studied to understand its pharmacokinetic properties (Renzulli, Nash, Wright, Thomas, Zamuner, Pellegatti, Bettica, Boyle, 2011).
Mecanismo De Acción
Target of Action
The primary targets of N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)cyclopropanecarboxamide are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of This compound . Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and interaction with its targets.
Propiedades
IUPAC Name |
N-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O/c16-9-13-14(18-6-5-17-13)20-7-3-11(4-8-20)10-19-15(21)12-1-2-12/h5-6,11-12H,1-4,7-8,10H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALAJEMWYNAGZOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCC2CCN(CC2)C3=NC=CN=C3C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.